Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
“2-Methyl-4-nitrophenol” is a nitrophenol derivative . It’s reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats . “2-Methyl-4-nitrophenyl isocyanate”, also known as “1-isocyanato-2-methyl-4-nitrobenzene”, is an aryl isocyanate .
Synthesis Analysis
The synthesis of “2-Methyl-4-nitrophenol” has been reported . It may be used as a starting material in the synthesis of "2-bromo-4-nitro-6-methylphenol" .
Molecular Structure Analysis
The study of the crystal structure of “2-Methyl-4-nitrophenol” reveals the molecule to be nearly planar . FT-IR and FT-Raman spectra and molecular modeling of “2-methyl-4-nitrophenol” have been analyzed .
Chemical Reactions Analysis
“2-Methyl-4-nitrophenol” has been reported to undergo reduction catalyzed by porous carbon-encapsulated gold nanoparticles .
Physical and Chemical Properties Analysis
The melting point of “2-Methyl-4-nitrophenol” is 93-98 °C (lit.) . The boiling point of “2-Methyl-4-nitrophenyl isocyanate” is 168 °C/23 mmHg (lit.) and its melting point is 81-84 °C (lit.) .
Scientific Research Applications
Oxidative Imination Reactions
A notable application of derivatives of this compound is in oxidative imination reactions. The study by Soldatenkov et al. (2001) showcases the treatment of 4-aryl substituted 1-methyl-1,2,3,6-tetrahydropyridines with potassium permanganate in the presence of arylamines. This process initiates a previously unknown intermolecular oxidative imination reaction, leading to the formation of 2-(arylimino)-1,2,5,6-tetrahydropyridines. The molecular structure of one such derivative, 1-methyl-2-(4-nitrophenylimino)-4-phenyl-1,2,5,6-tetrahydropyridine, was studied, revealing insights into its conformation and configuration (Soldatenkov et al., 2001).
Photochemistry of Nitrophenyldihydropyridines
In the realm of photochemistry, the compound and its derivatives have been utilized to study intramolecular electron transfer. Fasani et al. (2006) explored how the fluorescence of 4-Phenyl-1,4-dihydropyridine-3,5-dicarboxylates, which exhibit strong blue fluorescence, is completely quenched in 3-nitrophenyl derivatives due to intramolecular electron transfer. This study provides insights into the photolabile nature of these compounds and their potential applications in developing new photoinduced electron-transfer systems (Fasani et al., 2006).
Synthesis of Novel Probes and Sensors
Another application is in the synthesis of novel probes for scientific research. Zhang et al. (2004) used alpha-nitro ketone intermediates, related to the compound , to synthesize 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds were utilized as probes to study the Drosophila nicotinic receptor interaction, showcasing the compound's utility in neurobiological research (Zhang et al., 2004).
Antimicrobial Activity
Additionally, the antimicrobial activity of derivatives of this compound has been evaluated, indicating its potential in medical and pharmaceutical research. Olejníková et al. (2014) assessed the antimicrobial activity of 3-methyl-5-isopropyl (or ethyl) 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives. These compounds exhibited significant antibacterial activity against various bacteria, including Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli (Olejníková et al., 2014).
Heterocyclic Derivative Syntheses
Furthermore, the compound has been involved in the synthesis of heterocyclic derivatives. Bacchi et al. (2005) demonstrated the catalytic reactions of 4-yn-1-ones under oxidative carbonylation conditions to yield various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives. These findings underscore the compound's versatility in synthetic organic chemistry (Bacchi et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)11(7-12(17)15-8)9-3-5-10(6-4-9)16(19)20/h3-6,11H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIOCUMPZRUXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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